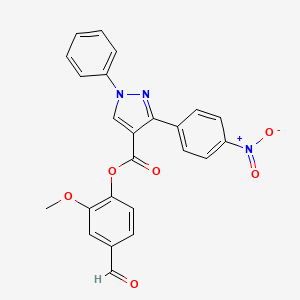![molecular formula C19H17N3O3S2 B2661939 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-69-4](/img/structure/B2661939.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The benzo[d][1,3]dioxin ring is a fused ring system that includes an oxygen bridge, which can have significant effects on the electronic properties of the molecule. The thiadiazole ring is a heterocyclic ring containing both sulfur and nitrogen, which can also contribute to the compound’s chemical reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present in its structure. For instance, the acetamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid. The thiadiazole ring might also participate in various reactions, such as nucleophilic substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups like the acetamide could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on factors like its molecular weight and the strength of intermolecular forces .Wissenschaftliche Forschungsanwendungen
Antioxidant and Antibacterial Activities
Compounds with similar structures have been synthesized and evaluated for various biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition activities. A study highlighted that these compounds exhibit moderate to good activities in the tested biological screens, with significant activity observed in urease inhibition. The study also utilized molecular docking studies to understand the mechanism of urease inhibition, indicating that hydrogen bonding with the enzyme plays a crucial role in its inhibition (Gull et al., 2016).
Antimicrobial Potential
Another research aimed to investigate the anti-bacterial potential of N-substituted sulfonamides bearing benzodioxane moiety. The synthesis involved the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with various halides. The compounds showed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Antitumor Activity
A study focusing on the synthesis of different heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide reported the antitumor activities of these products. The derivatives displayed high inhibitory effects against various human cancer cell lines in vitro, emphasizing the potential of these compounds for further biological investigations and therapeutic applications (Shams et al., 2010).
Enzyme Inhibitory Potential
Research also explored the enzyme inhibitory potential of new sulfonamides having benzodioxane and acetamide moieties against α-glucosidase and acetylcholinesterase. The compounds exhibited substantial inhibitory activity, with in silico molecular docking results consistent with the in vitro enzyme inhibition data, indicating their potential as therapeutic agents for treating diseases related to enzyme dysfunction (Abbasi et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-12-4-2-3-5-14(12)18-21-19(27-22-18)26-11-17(23)20-13-6-7-15-16(10-13)25-9-8-24-15/h2-7,10H,8-9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUJPGWFQQIORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-N-[2-(isobutylsulfonyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2661856.png)
methanone](/img/structure/B2661857.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2661858.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2661860.png)







![3-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxylic acid](/img/structure/B2661877.png)
![1-(benzo[d]isoxazol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)methanesulfonamide](/img/structure/B2661878.png)
![Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2661879.png)